N-[2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl]benzamide
N-[2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl]benzamide
Brand Name:
Vulcanchem
CAS No.:
100243-29-6
VCID:
VC0217692
InChI:
InChI=1S/C20H15N3O/c1-15-10-11-17(9-5-6-16(13-21)14-22)19(12-15)23-20(24)18-7-3-2-4-8-18/h2-12H,1H3,(H,23,24)/b9-5-
SMILES:
CC1=CC(=C(C=C1)C=CC=C(C#N)C#N)NC(=O)C2=CC=CC=C2
Molecular Formula:
C5H10ClN2.F6P
Molecular Weight:
313.4 g/mol
N-[2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl]benzamide
CAS No.: 100243-29-6
Main Products
VCID: VC0217692
Molecular Formula: C5H10ClN2.F6P
Molecular Weight: 313.4 g/mol
CAS No. | 100243-29-6 |
---|---|
Product Name | N-[2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl]benzamide |
Molecular Formula | C5H10ClN2.F6P |
Molecular Weight | 313.4 g/mol |
IUPAC Name | N-[2-[(1Z)-4,4-dicyanobuta-1,3-dienyl]-5-methylphenyl]benzamide |
Standard InChI | InChI=1S/C20H15N3O/c1-15-10-11-17(9-5-6-16(13-21)14-22)19(12-15)23-20(24)18-7-3-2-4-8-18/h2-12H,1H3,(H,23,24)/b9-5- |
Standard InChIKey | DGRSULZUDXQOQA-UITAMQMPSA-N |
Isomeric SMILES | CC1=CC(=C(C=C1)/C=C\C=C(C#N)C#N)NC(=O)C2=CC=CC=C2 |
SMILES | CC1=CC(=C(C=C1)C=CC=C(C#N)C#N)NC(=O)C2=CC=CC=C2 |
Canonical SMILES | CC1=CC(=C(C=C1)C=CC=C(C#N)C#N)NC(=O)C2=CC=CC=C2 |
Synonyms | N-[2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl]benzamide |
PubChem Compound | 6435587 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume